molecular formula C25H24O6 B1679039 Pomiferin CAS No. 572-03-2

Pomiferin

Cat. No.: B1679039
CAS No.: 572-03-2
M. Wt: 420.5 g/mol
InChI Key: GHCZYXUOYFOXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pomiferin, a natural compound found in the fruits of Maclura pomifera , has been identified to interact with several targets. These include the transient receptor potential vanilloid 1 (TRPV1) ion channel , P-glycoprotein (P-gp), Sarcoplasmic reticulum calcium-transporting ATPase (SERCA), and Serine/threonine-protein kinase mTOR . These targets play crucial roles in various cellular processes, including calcium regulation, cell proliferation, and apoptosis.

Mode of Action

This compound interacts with its targets in several ways. For instance, it induces apoptosis in cancer cells by triggering intracellular calcium overload via TRPV1 . It also modulates P-gp, SERCA, and mTOR . Furthermore, this compound has been found to activate the Akt/Nrf2 pathway and inhibit the NF-κB pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It initiates apoptosis through multiple pathways, including the mitochondrial, ERK-induced, and endoplasmic reticulum-stress-mediated apoptotic pathways . It also inhibits the PI3K/Akt signaling pathway . Additionally, this compound activates the Akt/Nrf2 pathway, which plays a crucial role in regulating oxidative stress .

Result of Action

This compound’s interaction with its targets and pathways results in several molecular and cellular effects. It significantly reduces the viability of certain cancer cells , and it inhibits the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX2) in BV2 cells .

Chemical Reactions Analysis

Types of Reactions: Pomiferin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has shown strong antioxidant activity by inhibiting lipid peroxidation and reducing free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and various solvents for extraction and purification . The conditions for these reactions often involve controlled temperatures and specific pH levels to ensure optimal activity.

Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms, which exhibit different levels of biological activity .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZYXUOYFOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205831
Record name Pomiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-03-2
Record name Pomiferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pomiferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pomiferin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pomiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YIS40APM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomiferin
Reactant of Route 2
Pomiferin
Reactant of Route 3
Reactant of Route 3
Pomiferin
Reactant of Route 4
Pomiferin
Reactant of Route 5
Pomiferin
Reactant of Route 6
Pomiferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.